molecular formula C12H17N3O2 B13616815 Tert-butyl (2-carbamimidoylphenyl)carbamate

Tert-butyl (2-carbamimidoylphenyl)carbamate

Cat. No.: B13616815
M. Wt: 235.28 g/mol
InChI Key: WLQANTTUOUKCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2-carbamimidoylphenyl)carbamate is an organic compound with the molecular formula C12H17N3O2. It is a derivative of carbamate and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group attached to a phenyl ring, which is further substituted with a carbamimidoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-carbamimidoylphenyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and automated systems ensures high yields and purity of the final product. The reaction conditions are carefully controlled to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-carbamimidoylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Oxidized derivatives of the carbamate.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl (2-carbamimidoylphenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-carbamimidoylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2-aminophenyl)carbamate: A similar compound with an amino group instead of a carbamimidoyl group.

    Tert-butyl (2-hydroxyphenyl)carbamate: Contains a hydroxy group on the phenyl ring.

Uniqueness

Tert-butyl (2-carbamimidoylphenyl)carbamate is unique due to its carbamimidoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

tert-butyl N-(2-carbamimidoylphenyl)carbamate

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14/h4-7H,1-3H3,(H3,13,14)(H,15,16)

InChI Key

WLQANTTUOUKCPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.